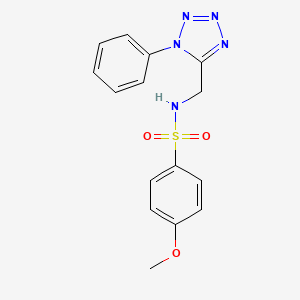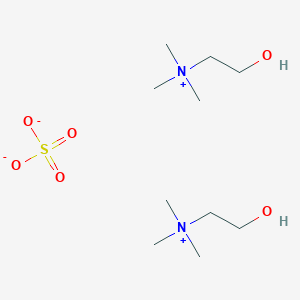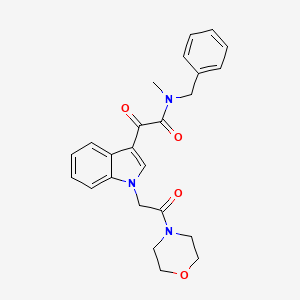![molecular formula C26H25NO6S B2933827 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866340-55-8](/img/structure/B2933827.png)
3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C26H25NO6S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence and Spectroscopy
Compounds analogous to the specified chemical structure have been studied for their potential as specific fluorophores, particularly in the detection of metal ions like Zn(II). For example, analogues of Zinquin ester, which shares structural motifs with the compound , have shown a significant bathochromic shift in UV/visible spectra upon addition of Zn(II), indicating potential applications in fluorescence-based sensing technologies (Kimber et al., 2003).
Organic Synthesis and Catalysis
Research has also explored the use of similar molecules in organic synthesis and catalysis. For instance, Lewis acid-promoted reactions involving compounds with benzenesulfonyl groups and methoxy functionalities have led to the formation of complex molecules with high stereoselectivity. This highlights the role of such compounds in synthetic organic chemistry, potentially offering new pathways for the synthesis of complex organic molecules (Engler & Scheibe, 1998).
Antimicrobial and Pharmaceutical Research
Derivatives with similar structural features have been synthesized and evaluated for antimicrobial activity. The exploration of novel quinazolinone derivatives has demonstrated their potential as antimicrobial agents, indicating that compounds with similar structural backbones might also hold pharmaceutical relevance (Habib, Hassan, & El‐Mekabaty, 2013).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of related compounds have shown that some derivatives are potential candidates for optical limiting applications. This suggests the possibility of using structurally similar molecules in the development of materials for optical devices (Ruanwas et al., 2010).
Tubulin Polymerization Inhibition
Some studies have identified methoxy-substituted compounds as inhibitors of tubulin polymerization, a crucial mechanism in cell division. This indicates potential anticancer applications for compounds with similar functionalities, highlighting their role in developing new therapeutic agents (Gastpar et al., 1998).
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-4-33-19-8-11-22(12-9-19)34(29,30)25-17-27(16-18-6-5-7-20(14-18)31-2)24-13-10-21(32-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPVMDSWYBDJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2933745.png)




![1-(3,4-Dimethylphenyl)-4-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyrrolidin-2-one](/img/structure/B2933756.png)



![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B2933762.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2933764.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide](/img/structure/B2933765.png)